Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate
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Overview
Description
Scientific Research Applications
1. Synthesis and Chemical Properties
Methyl 2-aminothiophene-3-carboxylate (MATC) is a key intermediate in various synthesis processes. Its role in organic synthesis, including in medicine, dyes, and pesticides, is significant. Studies have shown that MATC crystallizes in the monoclinic crystal system and can participate in various inter- and intra-interactions due to its amino and carboxyl groups (Tao et al., 2020). Moreover, MATC reacts with trifluoromethyl-containing heterocycles to produce compounds that influence neuronal NMDA receptors (Sokolov et al., 2018).
2. Catalysis and Reaction Mechanisms
MATC is utilized in Thorpe cyclization, particularly in constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates using eco-friendly phase transfer catalysis techniques (Shah, 2011). This compound also partakes in Chan-Lam cross-coupling for N-arylation, facilitating the synthesis of various functional groups (Rizwan et al., 2015).
3. Applications in Organic Chemistry
In the field of organic chemistry, MATC has been used for the synthesis of various novel compounds. It is a reactant in the preparation of thieno[3,2-e][1,4]diazepin-2-ones, showcasing its versatility in compound synthesis (Denoyelle et al., 2015). Additionally, it serves as a starting material for synthesizing thiophene-based bis-heterocyclic monoazo dyes, indicating its utility in dye manufacturing (Karcı & Karcı, 2012).
4. Contribution to Medicinal Chemistry
MATC is used in synthesizing a range of compounds with potential medicinal applications. It is instrumental in the synthesis of nitrothiophene derivatives, which have been evaluated as radiosensitizers and cytotoxins (Threadgill et al., 1991). Additionally, its derivatives have been investigated as potential anti-cancer agents (Mohareb et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-5-cyclopropylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)6-4-7(5-2-3-5)13-8(6)10/h4-5H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQYRLTSXFHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate |
Citations
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